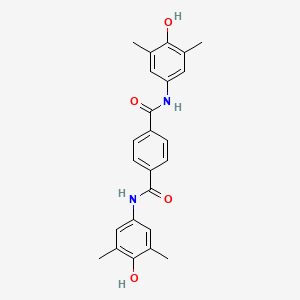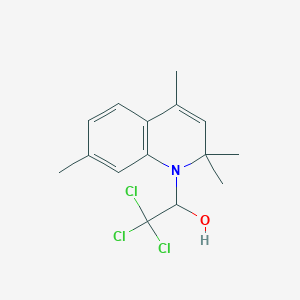![molecular formula C23H29N3O5S2 B5152660 1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)
1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane, commonly known as BPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the azepane family of compounds, which are characterized by their cyclic seven-membered ring structure. BPCA has been extensively studied for its potential applications in drug discovery and development due to its unique chemical properties.
作用機序
BPCA exerts its biological effects by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of BPCA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
BPCA has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. BPCA has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, BPCA has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the major advantages of using BPCA in lab experiments is its ability to selectively target specific biological pathways. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. However, BPCA is also associated with certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on BPCA. One area of interest is the development of new drugs based on the structure of BPCA. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of BPCA. Additionally, further studies are needed to determine the safety and efficacy of BPCA in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of BPCA involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing BPCA is the reaction of 1,4-bis(phenylsulfonyl)piperazine with 6-aminocaproic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
BPCA has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. BPCA has also been investigated for its potential use as a scaffold for the development of new drugs.
特性
IUPAC Name |
azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c27-23(24-15-9-1-2-10-16-24)22-19-25(32(28,29)20-11-5-3-6-12-20)17-18-26(22)33(30,31)21-13-7-4-8-14-21/h3-8,11-14,22H,1-2,9-10,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLZHVOWWZKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)


![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)

![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)
![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)